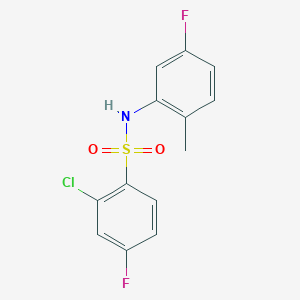
2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)-1-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of multiple halogen atoms and a sulfonamide group in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)-1-benzenesulfonamide typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of chlorine and fluorine atoms into the benzene ring through electrophilic aromatic substitution.
Sulfonamide Formation: Reaction of the halogenated benzene with sulfonyl chloride in the presence of a base like pyridine to form the sulfonamide group.
Coupling Reaction: The final step involves coupling the sulfonamide with 5-fluoro-2-methylaniline under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors to ensure consistent reaction conditions.
- Employment of catalysts to increase reaction efficiency.
- Implementation of purification techniques like recrystallization and chromatography to obtain high-purity products.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution due to the presence of halogen atoms.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Coupling Reactions: It can form new bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products:
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Forms: Resulting from redox reactions.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block in the development of new chemical entities.
Biology and Medicine:
- Potential antimicrobial agent due to its sulfonamide group.
- Investigated for its activity against various bacterial strains.
Industry:
- Utilized in the production of pharmaceuticals.
- Employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)-1-benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial activity.
2-Chloro-4-fluoro-N-(2-methylphenyl)-1-benzenesulfonamide: A structurally similar compound with slight variations in the position of the methyl group.
Uniqueness:
- The presence of multiple halogen atoms in 2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)-1-benzenesulfonamide enhances its reactivity and potential biological activity compared to simpler sulfonamides.
- Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C13H10ClF2NO2S |
|---|---|
Molecular Weight |
317.74 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10ClF2NO2S/c1-8-2-3-10(16)7-12(8)17-20(18,19)13-5-4-9(15)6-11(13)14/h2-7,17H,1H3 |
InChI Key |
MGEDMUPXHYCEKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















